VU0134992

Description

Structure

3D Structure

Properties

IUPAC Name |

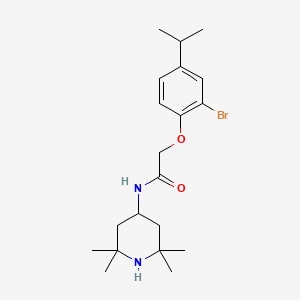

2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BrN2O2/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTDLWFVHQYRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of VU0134992 on Kir4.1

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of VU0134992, a potent and selective inhibitor of the inwardly rectifying potassium channel Kir4.1. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Executive Summary

This compound is a small molecule inhibitor that demonstrates significant potency and selectivity for the Kir4.1 potassium channel, a critical protein involved in maintaining potassium homeostasis in various tissues, including the brain and kidneys.[1][2] This compound acts as a pore blocker, directly interacting with key residues within the ion conduction pathway to inhibit potassium flux.[1][3] Its discovery and characterization have provided a valuable pharmacological tool for probing the physiological roles of Kir4.1 and exploring its potential as a therapeutic target.[1]

Quantitative Pharmacological Profile

The inhibitory activity of this compound on Kir4.1 and its selectivity over other Kir channel subtypes have been quantified through various electrophysiological and ion flux assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound on Kir4.1 and Kir4.1/5.1 Channels

| Channel Subtype | Assay Type | IC50 (µM) | Voltage | Reference |

| Homomeric Kir4.1 | Whole-cell Patch Clamp | 0.97 | -120 mV | [1] |

| Homomeric Kir4.1 | Whole-cell Patch Clamp | 1.2 | +120 mV | [3] |

| Heteromeric Kir4.1/5.1 | Whole-cell Patch Clamp | 9.0 | -120 mV | [1][3] |

| Heteromeric Kir4.1/5.1 | Whole-cell Patch Clamp | 26.8 | +120 mV | [3] |

Table 2: Selectivity Profile of this compound against various Kir Channels (Thallium Flux Assay)

| Channel Subtype | Selectivity vs. Kir4.1 | Activity | Reference |

| Kir1.1 | >30-fold | Weakly active | [1][3] |

| Kir2.1 | >30-fold | Weakly active | [1][3] |

| Kir2.2 | >30-fold | Weakly active | [1][3] |

| Kir2.3 | - | Weakly active | [1][3] |

| Kir3.1/3.2 | - | Equally active | [1][3] |

| Kir3.1/3.4 | - | Equally active | [1][3] |

| Kir4.2 | - | Equally active | [1][3] |

| Kir6.2/SUR1 | - | Weakly active | [1][3] |

| Kir7.1 | - | Weakly active | [1][3] |

Mechanism of Action: Pore Blockade

This compound exerts its inhibitory effect through a direct blockade of the Kir4.1 channel pore. This mechanism has been elucidated through a combination of electrophysiological studies, molecular modeling, and site-directed mutagenesis.[1]

Key findings indicate that this compound interacts with specific amino acid residues lining the ion conduction pathway.[1] Site-directed mutagenesis experiments have identified glutamate 158 (E158) and isoleucine 159 (I159) as critical for the binding and blocking action of the compound.[1][2] This interaction physically obstructs the passage of potassium ions, thereby inhibiting the channel's function. The voltage-dependent nature of the block further supports the localization of the binding site within the ion conduction pathway.[2]

Experimental Protocols

The characterization of this compound's mechanism of action relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in living cells.[4]

Objective: To measure the inhibitory effect of this compound on Kir4.1 channel currents.

Methodology:

-

Cell Culture: T-REx-HEK293 cells stably expressing Kir4.1 are cultured. Channel expression is induced with tetracycline.[4]

-

Pipette Solution (Intracellular): Contains (in mM): 135 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, and 2 Na₂ATP, with pH adjusted to 7.2.[4]

-

Bath Solution (Extracellular): Contains (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 5 glucose, and 10 HEPES, with pH adjusted to 7.4.[4]

-

Recording: Glass micropipettes with a resistance of 3.0–3.5 MΩ are used to form a high-resistance seal with the cell membrane.[4] The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Protocol: Cells are voltage-clamped at a holding potential, and voltage steps are applied to elicit inward and outward currents through the Kir4.1 channels.[5]

-

Compound Application: this compound is perfused into the bath solution at various concentrations to determine its effect on the channel currents and calculate the IC50 value.

Thallium Flux Assay

This high-throughput screening method provides an indirect measure of ion channel activity by monitoring the influx of thallium (Tl⁺), a surrogate for K⁺.[4]

Objective: To assess the inhibitory activity of this compound on Kir4.1 in a high-throughput format and to determine its selectivity against other Kir channels.

Methodology:

-

Cell Plating: HEK-293 cells stably expressing the Kir channel of interest are plated in 384-well plates.[6]

-

Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).[4]

-

Compound Incubation: Cells are pre-incubated with this compound or a vehicle control.[4]

-

Thallium Stimulation: A solution containing Tl₂SO₄ is added to the wells to initiate Tl⁺ influx through the open Kir channels.[4]

-

Fluorescence Reading: The change in fluorescence intensity, which is proportional to the amount of Tl⁺ entering the cells, is measured over time using a fluorescence plate reader.[4]

-

Data Analysis: The rate of fluorescence increase is used to determine the activity of the channel and the inhibitory effect of the compound.

Structure-Activity Relationship (SAR)

Medicinal chemistry efforts have been undertaken to understand the structure-activity relationships of this compound and to potentially improve its potency.[3] These studies have revealed that the core scaffold of this compound contains the essential components for its inhibitory activity on Kir4.1 channels.[3]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Kir4.1 potassium channel. Its mechanism of action as a pore blocker, targeting residues E158 and I159, is supported by robust experimental evidence from patch-clamp electrophysiology and thallium flux assays. This compound serves as an invaluable tool for the continued investigation of Kir4.1 physiology and its potential as a therapeutic target for a variety of disorders, including those affecting the central nervous system and renal function.[1]

References

- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Kir4.1 Potassium Channel Blocker VU0134992: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0134992 is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the characterization of this compound and a summary of its physiological effects are presented to support further research and development in areas targeting Kir4.1-related pathologies.

Chemical Structure and Properties

This compound is chemically identified as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. Its fundamental chemical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |

| Molecular Formula | C₂₀H₃₁BrN₂O₂ |

| Molecular Weight | 411.38 g/mol |

| SMILES | CC(C)c1cc(Br)c(OCC(=O)NC2CC(C)(C)NC(C)(C)C2)cc1 |

| CAS Number | 755002-90-5 |

Mechanism of Action

This compound functions as a pore blocker of the Kir4.1 potassium channel. Site-directed mutagenesis and molecular modeling studies have indicated that this compound interacts with key residues within the channel's pore, specifically glutamate 158 and isoleucine 159, thereby obstructing the flow of potassium ions.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Method | IC₅₀ (µM) | Notes |

| Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97 | Measured at -120 mV. |

| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9.0 | Approximately 9-fold selectivity for Kir4.1. |

| Homomeric Kir4.1 | Thallium Flux Assay | 5.2 | - |

| Kir3.1/Kir3.2 | Thallium Flux Assay | 2.5 | - |

| Kir3.1/Kir3.4 | Thallium Flux Assay | 3.1 | - |

| Kir4.2 | Thallium Flux Assay | 8.1 | - |

Table 2: In Vivo Effects of this compound in Rats

| Dosage (mg/kg, oral) | Effect |

| 50-100 | Significant increase in urine output (diuresis) |

| 50-100 | Significant increase in urinary Na⁺ excretion (natriuresis) |

| 50-100 | Significant increase in urinary K⁺ excretion (kaliuresis) |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on Kir4.1 channel currents in a heterologous expression system (e.g., HEK293 cells).

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

Procedure:

-

Culture HEK293 cells stably expressing the Kir4.1 channel on glass coverslips.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.

-

Record baseline currents in the absence of the compound.

-

Perfuse the chamber with the external solution containing various concentrations of this compound and record the currents at each concentration.

-

Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.

Thallium Flux Assay

This high-throughput screening assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through Kir4.1 channels.

Materials:

-

HEK293 cells expressing Kir4.1.

-

Thallium-sensitive fluorescent dye (e.g., FluoZin-2).

-

Assay Buffer (HBSS with 20 mM HEPES, pH 7.3).

-

Stimulus Buffer (Assay Buffer containing Tl₂SO₄).

Procedure:

-

Plate Kir4.1-expressing HEK293 cells in a 384-well plate.

-

Load the cells with a thallium-sensitive fluorescent dye.

-

Wash the cells with Assay Buffer to remove excess dye.

-

Add this compound at various concentrations to the wells and incubate.

-

Measure the baseline fluorescence using a plate reader.

-

Add the Thallium Stimulus Buffer to initiate Tl⁺ influx.

-

Immediately begin kinetic fluorescence readings to measure the rate of Tl⁺ influx.

-

The rate of fluorescence increase is proportional to Kir4.1 channel activity. Calculate the inhibition by this compound relative to control wells.

In Vivo Diuretic and Natriuretic Assessment

This protocol assesses the effects of orally administered this compound on renal function in rats.

Procedure:

-

House male Wistar rats individually in metabolic cages that allow for the separate collection of urine and feces.

-

Acclimatize the rats to the cages for at least 24 hours before the experiment.

-

Deprive the rats of food and water for 18 hours prior to dosing.

-

Administer this compound or vehicle (e.g., 0.5% methylcellulose) via oral gavage.

-

Collect urine at specified time intervals (e.g., 0-8 hours and 8-24 hours) post-dosing.

-

Measure the total urine volume for each collection period.

-

Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.

-

Calculate the total excretion of Na⁺ and K⁺ for each treatment group.

Signaling Pathways and Experimental Workflows

Renal Kir4.1 Signaling Pathway

In the distal convoluted tubule (DCT) of the kidney, Kir4.1 plays a crucial role in maintaining the basolateral membrane potential, which is essential for the function of the Na-Cl cotransporter (NCC). Inhibition of Kir4.1 by this compound leads to membrane depolarization, which in turn inhibits NCC activity, resulting in natriuresis and diuresis. This signaling cascade is thought to be mediated by the WNK/SPAK kinase pathway.

Caption: Renal Kir4.1 signaling pathway in the distal convoluted tubule.

Experimental Workflow for this compound Characterization

The characterization of a novel ion channel blocker like this compound typically follows a structured experimental workflow, from initial screening to in vivo validation.

Caption: Experimental workflow for the characterization of this compound.

VU0134992: A Selective Kir4.1 Inhibitor for Research and Drug Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of VU0134992, a potent and selective inhibitor of the inwardly rectifying potassium channel Kir4.1. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of Kir4.1 for therapeutic applications. Herein, we detail the quantitative pharmacology, experimental methodologies, and relevant signaling pathways associated with this compound.

Introduction to this compound and Kir4.1

The inward rectifier potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis in various tissues, including the central nervous system (CNS) and the kidney.[1][2][3] In the CNS, Kir4.1 is predominantly expressed in glial cells, particularly astrocytes, where it contributes to spatial potassium buffering, a process essential for maintaining the resting membrane potential of neurons.[4][5] In the kidney, Kir4.1 is located in the basolateral membrane of the distal convoluted tubule (DCT), thick ascending limb, and collecting duct, playing a key role in renal salt handling.[6][7]

Dysfunction of Kir4.1 channels has been implicated in several pathological conditions, including epilepsy, ataxia, and renal salt-wasting disorders, making it an attractive target for therapeutic intervention.[2][7] this compound, with the chemical name 2-(2-Bromo-4-iso-propylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, was identified through a high-throughput screen as a potent and selective inhibitor of homomeric Kir4.1 channels.[1][2][3] Its subtype preference and in vivo activity make it a valuable tool for elucidating the physiological roles of Kir4.1 and for exploring its therapeutic potential.[1][8]

Quantitative Pharmacology of this compound

The inhibitory activity of this compound has been characterized using various in vitro techniques, primarily whole-cell patch-clamp electrophysiology and thallium flux assays. The data consistently demonstrate its potency and selectivity for Kir4.1 over other Kir channel subtypes.

Table 1: In Vitro Potency of this compound

| Assay Type | Channel | IC50 (µM) | Reference |

| Whole-Cell Patch Clamp | Homomeric Kir4.1 | 0.97 | [1][2][8] |

| Whole-Cell Patch Clamp | Heteromeric Kir4.1/5.1 | 9.0 | [1][2][8] |

| Thallium Flux Assay | Homomeric Kir4.1 | 5.2 | [3] |

Table 2: Selectivity Profile of this compound in Thallium Flux Assays

| Kir Channel Subtype | IC50 (µM) or % Inhibition @ 30 µM | Reference |

| Kir1.1 | >30-fold selective vs Kir4.1 | [1][2] |

| Kir2.1 | >30-fold selective vs Kir4.1 | [1][2] |

| Kir2.2 | >30-fold selective vs Kir4.1 | [1][2] |

| Kir2.3 | Weakly active | [1][2] |

| Kir3.1/3.2 | 2.5 | [3] |

| Kir3.1/3.4 | 3.1 | [3] |

| Kir4.2 | 8.2 | [3] |

| Kir6.2/SUR1 | Weakly active | [1][2] |

| Kir7.1 | Weakly active | [1][2] |

Mechanism of Action

This compound acts as a pore blocker of the Kir4.1 channel. Molecular modeling and site-directed mutagenesis studies have identified that it interacts with specific amino acid residues within the ion conduction pathway. The key residues for its blocking activity are glutamate 158 (E158) and isoleucine 159 (I159) in the pore-forming region of the Kir4.1 subunit.[1][3] By binding to this site, this compound physically obstructs the flow of potassium ions through the channel.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides comprehensive protocols for key experiments used to characterize this compound.

Cell Culture and Transfection for Heterologous Expression

-

Cell Line: Human Embryonic Kidney 293 (HEK-293T) cells are commonly used for the heterologous expression of Kir4.1 channels.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Sodium Pyruvate, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Cells are passaged every 2-3 days when they reach 80-90% confluency.

-

Transfection: For transient expression, HEK-293T cells are transfected with a pcDNA5 vector containing the Kir4.1 cDNA using a lipid-based transfection reagent like Lipofectamine. Electrophysiological recordings are typically performed 24-48 hours post-transfection. For stable cell lines, such as the T-Rex-HEK293-Kir4.1 inducible line, expression is induced with tetracycline.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single cell.

-

Pipette Solution (Intracellular):

-

115 mM K-Gluconate

-

4 mM NaCl

-

0.3 mM GTP-NaCl

-

2 mM ATP-Mg

-

40 mM HEPES

-

pH adjusted to 7.2 with KOH

-

Osmolarity adjusted to ~290 mOsm

-

-

Bath Solution (Extracellular):

-

140 mM KCl

-

2 mM CaCl2

-

1 mM MgCl2

-

10 mM HEPES

-

10 mM Glucose

-

pH adjusted to 7.4 with KOH

-

Osmolarity adjusted to ~310 mOsm

-

-

Recording Protocol:

-

Cells are voltage-clamped at a holding potential of -80 mV.

-

A series of voltage steps from -120 mV to +60 mV in 20 mV increments are applied to elicit Kir4.1 currents.

-

This compound is acutely applied to the bath solution at various concentrations to determine the dose-dependent inhibition of the Kir4.1 current.

-

The IC50 is calculated by fitting the concentration-response data to a Hill equation.

-

Thallium Flux Assay

This is a fluorescence-based high-throughput screening method to assess Kir channel activity. It utilizes the permeability of Kir channels to thallium ions (Tl+), a surrogate for K+.

-

Principle: Cells expressing Kir4.1 are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™). The addition of Tl+ to the extracellular solution leads to its influx through open Kir4.1 channels, causing an increase in intracellular fluorescence. Inhibitors of Kir4.1 will block this influx and thus reduce the fluorescence signal.

-

Protocol:

-

HEK-293 cells stably expressing Kir4.1 are seeded in 384-well plates.

-

Cells are loaded with the FluxOR™ dye according to the manufacturer's protocol.

-

This compound or other test compounds are added to the wells and incubated.

-

A stimulus buffer containing Tl+ is added to initiate the flux.

-

The change in fluorescence is measured over time using a fluorescence plate reader.

-

The IC50 is determined from the concentration-response curve.

-

In Vivo Diuretic Activity Study in Rats

These studies assess the physiological effects of this compound on renal function.

-

Animals: Male Wistar rats are typically used.

-

Acclimation: Animals are acclimated to metabolic cages for several days before the experiment.

-

Protocol:

-

Rats are fasted overnight with free access to water.

-

On the day of the experiment, rats are orally hydrated with saline (e.g., 25 ml/kg).

-

This compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg), typically suspended in a vehicle such as 0.5% methylcellulose. A vehicle control group and a positive control group (e.g., a known diuretic like furosemide) are included.

-

Urine is collected at specified time intervals (e.g., 0-6 hours, 6-24 hours).

-

Urine volume is measured, and urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

-

Diuretic, natriuretic, and kaliuretic effects are calculated and compared between treatment groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to Kir4.1 and this compound.

Caption: Physiological role of Kir4.1 in astrocytes.

Caption: CNS effects of Kir4.1 inhibition by this compound.

Caption: Renal mechanism of action of this compound.

Conclusion

This compound is a first-in-class, selective, and in vivo-active inhibitor of the Kir4.1 potassium channel. Its well-characterized pharmacological profile and mechanism of action make it an indispensable tool for investigating the diverse physiological and pathophysiological roles of Kir4.1. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting Kir4.1 in a range of disorders, from neurological conditions to hypertension. As research progresses, this compound will likely continue to be a cornerstone in the development of novel therapeutics aimed at modulating Kir4.1 activity.

References

- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of glial specific Kir4.1 in normal and pathological states of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The expression, regulation, and function of Kir4.1 (Kcnj10) in the mammalian kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EAST/SeSAME Syndrome and Beyond: The Spectrum of Kir4.1- and Kir5.1-Associated Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Pharmacological Profile of VU0134992: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0134992 is a first-in-class, orally active small molecule that acts as a pore blocker of the inward rectifier potassium (Kir) channel Kir4.1.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo potency, selectivity, and pharmacokinetic properties. Detailed experimental methodologies for the key assays used to characterize this compound are also presented, along with visualizations of its mechanism and experimental workflows.

Introduction

The inward rectifier potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis and membrane potential in various tissues, including the brain, inner ear, and kidneys.[2][4] In the distal convoluted tubule of the kidney, Kir4.1 plays a crucial role in sodium reabsorption.[4][5] Dysfunctional Kir4.1 channels are associated with EAST/SeSAME syndrome, a rare genetic disorder characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[2] The development of selective Kir4.1 inhibitors is therefore of significant interest for both studying the physiological roles of this channel and for the potential therapeutic intervention in conditions like hypertension. This compound emerged from a high-throughput screening campaign as a potent and selective inhibitor of Kir4.1, representing a valuable tool for pharmacological research.[1][2]

Mechanism of Action

This compound functions as a pore blocker of the Kir4.1 channel.[1][3][5] Site-directed mutagenesis and molecular modeling studies have identified that this compound interacts with specific amino acid residues, namely glutamate 158 (E158) and isoleucine 159 (I159) , which are located within the ion conduction pathway of the channel.[1][4][5] By binding to these residues, this compound physically occludes the pore, thereby preventing the flow of potassium ions.

The blocking action of this compound is voltage-dependent, a characteristic feature of pore blockers that bind within the transmembrane electric field.[4] This voltage-dependent inhibition is more pronounced for the homomeric Kir4.1 channel compared to the heteromeric Kir4.1/5.1 channel.[4]

Quantitative Pharmacological Data

The inhibitory activity and selectivity of this compound have been quantified using various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Parameter | Value (µM) | Reference |

| Homomeric Kir4.1 | Whole-Cell Patch-Clamp (-120 mV) | IC₅₀ | 0.97 | [1][2][3] |

| Homomeric Kir4.1 | Thallium (Tl⁺) Flux | IC₅₀ | 5.2 | [1] |

| Kir4.1/5.1 Concatemeric | Whole-Cell Patch-Clamp (-120 mV) | IC₅₀ | 9.0 | [1][2][3] |

| Kir4.1/5.1 Concatemeric | Whole-Cell Patch-Clamp (+120 mV) | IC₅₀ | 26.8 | [1] |

Table 2: Selectivity Profile of this compound in Thallium (Tl⁺) Flux Assays

| Kir Channel Subtype | IC₅₀ (µM) | % Inhibition at 30 µM | Reference |

| Kir1.1 | > 30 | No apparent activity | [1][2] |

| Kir2.1 | > 30 | No apparent activity | [1][2] |

| Kir2.2 | > 30 | No apparent activity | [1][2] |

| Kir2.3 | > 10 | 73 | [1] |

| Kir3.1/3.2 | 2.5 | 92 | [1] |

| Kir3.1/3.4 | 3.1 | 92 | [1] |

| Kir4.2 | 8.1 | 100 | [1] |

| Kir6.2/SUR1 | > 30 | 12 | [1] |

| Kir7.1 | > 30 | 15 | [1] |

Pharmacokinetic Properties

In vivo studies in rats have provided initial insights into the pharmacokinetic profile of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Free Unbound Fraction (fᵤ) in Plasma | 0.213 | [1][5] |

In Vivo Efficacy

Consistent with the role of Kir4.1 in renal function, oral administration of this compound to rats resulted in a dose-dependent diuretic, natriuretic, and kaliuretic effect.[1][5]

Table 4: In Vivo Effects of this compound in Rats

| Dose (mg/kg, oral) | Effect | Reference |

| 10 | No significant effect on urine output | [4] |

| 50 | Significant increase in urine volume, Na⁺ excretion, and K⁺ excretion | [3][4] |

| 100 | Significant increase in urine volume, Na⁺ excretion, and K⁺ excretion | [3][4] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique was employed to directly measure the inhibitory effect of this compound on Kir4.1 channel currents.

-

Cell Line: Human Embryonic Kidney (HEK-293T) cells stably expressing the target Kir channel.[6]

-

Pipette Solution (Intracellular): Comprised of (in mM): 150 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.3 with KOH.

-

Bath Solution (Extracellular): Contained (in mM): 150 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, with the pH adjusted to 7.3 with KOH.

-

Procedure:

-

Glass micropipettes with a resistance of 3-7 MΩ are filled with the intracellular solution.

-

A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

-

The cell membrane is ruptured by applying gentle suction, establishing the whole-cell configuration.

-

The membrane potential is clamped at a holding potential (e.g., -75 mV) and voltage steps are applied (e.g., from -120 mV to +120 mV) to elicit ionic currents.[6]

-

This compound is applied to the bath solution at varying concentrations to determine the dose-dependent inhibition of the Kir channel currents.

-

Thallium (Tl⁺) Flux Assay

This high-throughput screening assay was used to assess the activity of this compound on a panel of Kir channels. Thallium ions act as a surrogate for potassium and can be detected by a fluorescent dye.

-

Cell Line: T-REx-HEK293 cells with tetracycline-inducible expression of the target Kir channel.

-

Reagents:

-

Fluozin-2 reporter dye.

-

Thallium stimulus buffer (e.g., 125 mM sodium gluconate, 12 mM thallium sulfate, 1 mM magnesium sulfate, 1.8 mM calcium gluconate, 5 mM glucose, and 10 mM HEPES, pH 7.3).

-

-

Procedure:

-

Cells are plated in 384-well plates.

-

Cells are loaded with the Fluozin-2 reporter dye.

-

This compound at various concentrations is added to the wells and incubated.

-

The plate is placed in a kinetic imaging plate reader (e.g., FDSS 6000).

-

A baseline fluorescence is recorded.

-

The thallium stimulus buffer is added, and the change in fluorescence is monitored over time. An increase in fluorescence indicates Tl⁺ influx through open Kir channels.

-

The degree of inhibition by this compound is quantified by the reduction in the fluorescence signal.

-

In Vivo Diuresis Study (Metabolic Cage)

This experiment was conducted to evaluate the effect of this compound on renal function in an animal model.

-

Animal Model: Male Sprague-Dawley rats (250–300 g).

-

Procedure:

-

Rats are fasted for 18 hours with free access to water.

-

Animals are acclimatized to individual metabolic cages.

-

A saline load (e.g., 15 ml/kg) is administered to hydrate the animals.

-

This compound (at doses of 10, 50, or 100 mg/kg) or vehicle is administered orally.

-

Urine is collected over a specified period (e.g., 5 hours).

-

The total urine volume is measured.

-

Urine samples are analyzed for sodium (Na⁺) and potassium (K⁺) concentrations to determine natriuresis and kaliuresis, respectively.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the Kir4.1 potassium channel. Its demonstrated in vivo activity as a diuretic highlights the potential of Kir4.1 as a novel therapeutic target for hypertension. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of ion channel drug discovery.

References

- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]

- 4. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

The Role of VU0134992 in Elucidating Astrocyte Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrocytes, the most abundant glial cells in the central nervous system, are critical regulators of neuronal function and homeostasis. Their roles extend far beyond structural support, encompassing neurotransmitter uptake, ion homeostasis, and modulation of synaptic transmission. A key player in these processes is the inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene. This channel is predominantly expressed in astrocytes and is fundamental to their negative resting membrane potential and their ability to buffer extracellular potassium (K⁺).[1][2][3] The pharmacological tool VU0134992, a selective blocker of the Kir4.1 channel, has emerged as an invaluable asset for dissecting the multifaceted contributions of astrocytes to brain function and pathology. This technical guide provides an in-depth overview of this compound, its application in studying astrocyte physiology, and detailed experimental protocols for its use.

This compound: A Selective Kir4.1 Channel Blocker

This compound is a small molecule inhibitor that acts as a pore blocker for the Kir4.1 potassium channel.[4][5] Its selectivity and potency make it a superior tool compared to less specific inhibitors like amitriptyline, nortriptyline, and fluoxetine.[4][6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on Kir4.1 and other Kir channels.

Table 1: Inhibitory Potency of this compound on Kir4.1 Channels

| Channel Type | IC50 (µM) | Experimental Method | Reference |

| Homomeric Kir4.1 | 0.97 | Whole-cell patch-clamp electrophysiology (-120 mV) | [4][6][7][8][9] |

| Homomeric Kir4.1 | 5.2 | Thallium (Tl⁺) flux assay | [4] |

| Heteromeric Kir4.1/5.1 | 9.05 | Whole-cell patch-clamp electrophysiology (-120 mV) | [4][8] |

Table 2: Selectivity Profile of this compound against other Kir Channels (Thallium Flux Assay)

| Channel Type | Activity | IC50 (µM) | Reference |

| Kir1.1 | No apparent activity | >30 | [4][6] |

| Kir2.1 | No apparent activity | >30 | [4][6] |

| Kir2.2 | No apparent activity | >30 | [4][6] |

| Kir2.3 | Partial inhibition (73% at 30 µM) | Weakly active | [4] |

| Kir3.1/3.2 | Active (92% inhibition at 30 µM) | 2.5 | [4][5] |

| Kir3.1/3.4 | Active (92% inhibition at 30 µM) | 3.1 | [4][5] |

| Kir4.2 | Active (100% inhibition at 30 µM) | 8.1 | [4][5] |

| Kir6.2/SUR1 | Partial inhibition (12% at 30 µM) | Weakly active | [4] |

| Kir7.1 | Partial inhibition (15% at 30 µM) | Weakly active | [4] |

Core Astrocyte Functions Modulated by this compound

By inhibiting Kir4.1, this compound allows for the acute and specific disruption of key astrocyte functions, providing insights into their physiological roles.

Potassium Buffering

Astrocytes are crucial for clearing excess K⁺ from the extracellular space following neuronal activity, a process known as spatial potassium buffering.[1][2][3][10] This function is primarily mediated by Kir4.1 channels.[1][2][11] Inhibition of Kir4.1 by this compound impairs this buffering capacity, leading to an accumulation of extracellular K⁺.[1][12] This, in turn, can cause neuronal depolarization and hyperexcitability, highlighting the critical role of astrocytes in maintaining network stability.[2][11]

Caption: this compound inhibits astrocytic Kir4.1, disrupting potassium uptake.

Glutamate Uptake

Astrocyte glutamate transporters, primarily EAAT1 (GLAST) and EAAT2 (GLT-1), are responsible for the majority of glutamate clearance from the synaptic cleft.[1] The function of these transporters is electrogenically coupled to the astrocyte membrane potential, which is largely set by Kir4.1 channels.[1][11] By depolarizing the astrocyte membrane, inhibition of Kir4.1 with this compound reduces the driving force for glutamate uptake, leading to increased extracellular glutamate levels.[11][13] This can result in neuronal hyperexcitability and excitotoxicity.[2][13]

Caption: this compound-induced Kir4.1 inhibition impairs glutamate uptake.

Modulation of Neuronal Activity and BDNF Expression

The combined effects of impaired potassium and glutamate clearance due to Kir4.1 inhibition lead to increased neuronal excitability.[1][12] Furthermore, studies have shown that inhibition of astrocytic Kir4.1 channels can lead to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[1][12] This effect is thought to be mediated by the activation of the Ras/Raf/MEK/ERK signaling pathway.[14][15]

Caption: Kir4.1 inhibition by this compound stimulates astrocytic BDNF expression.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study astrocyte function.

Primary Astrocyte Culture

Objective: To obtain a pure culture of primary astrocytes for in vitro experiments.

Materials:

-

P0-P2 C57BL/6J mouse pups[4]

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Poly-D-lysine or Poly-L-ornithine coated flasks/plates[2]

-

Bacterial grade plastic dishes (for differential adhesion method)[4]

Protocol:

-

Euthanize P0-P2 mouse pups in accordance with approved animal care protocols.

-

Dissect cortices in sterile, ice-cold phosphate-buffered saline (PBS).

-

Meninges and blood vessels are carefully removed.

-

Triturate the cortical tissue in DMEM containing 10% FBS and penicillin-streptomycin.

-

Plate the cell suspension onto poly-D-lysine or poly-L-ornithine coated T-75 flasks.

-

Incubate at 37°C in a 5% CO₂ incubator.

-

After 7-10 days, a mixed glial culture will be established. To isolate astrocytes, utilize the differential adhesion method by shaking the flasks to detach microglia and oligodendrocyte precursor cells.[4]

-

The remaining adherent cells are predominantly astrocytes. These can be trypsinized and re-plated for experiments. Purity can be confirmed by immunostaining for the astrocyte marker GFAP.[4]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure Kir4.1 currents in astrocytes and the effect of this compound.

Materials:

-

Primary astrocyte culture or acute brain slices.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette pulling.

-

Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂; bubbled with 95% O₂/5% CO₂.[16]

-

Intracellular solution containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂ATP; pH adjusted to 7.2 with KOH.[1][3]

-

This compound stock solution (in DMSO).

Protocol:

-

Prepare primary astrocyte cultures on coverslips or obtain acute brain slices (300-400 µm thick).

-

Place the coverslip or slice in the recording chamber and perfuse with oxygenated ACSF at a rate of 1-2 ml/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Under visual guidance (e.g., DIC microscopy), approach an astrocyte with the patch pipette and form a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline Kir currents using a voltage-step protocol (e.g., from a holding potential of -80 mV, apply steps from -160 mV to +40 mV in 20 mV increments).[17]

-

Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record currents again after a stable effect is reached.

-

Data analysis: Measure the peak inward current at hyperpolarizing potentials to quantify the effect of this compound.

Caption: Experimental workflow for patch-clamp recording of Kir4.1 currents.

Thallium Flux Assay

Objective: To measure Kir4.1 channel activity in a high-throughput format.

Materials:

-

HEK293 cells stably expressing Kir4.1.

-

Thallium-sensitive fluorescent dye (e.g., FluoZin-2).

-

Assay buffer (e.g., HBSS).

-

Thallium stimulus buffer.

-

384-well microplates.

-

Fluorescence plate reader.

-

This compound.

Protocol:

-

Plate Kir4.1-expressing HEK293 cells in a 384-well plate and incubate overnight.[1]

-

Load the cells with a thallium-sensitive fluorescent dye for 1 hour at room temperature.[1]

-

Wash the cells to remove excess dye.

-

Add this compound at various concentrations to the wells and incubate for 20 minutes.[1]

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add the thallium stimulus buffer to all wells to initiate thallium influx through open Kir4.1 channels.[1]

-

Immediately begin kinetic fluorescence readings to measure the increase in fluorescence as thallium enters the cells and binds to the dye.[1]

-

Data analysis: The rate of fluorescence increase is proportional to Kir4.1 channel activity. Calculate the IC50 of this compound by plotting the inhibition of thallium flux against the drug concentration.

Glutamate Uptake Assay

Objective: To measure the effect of this compound on astrocyte glutamate uptake.

Materials:

-

Primary astrocyte culture.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

³H-L-glutamate.

-

This compound.

-

Scintillation counter.

Protocol:

-

Plate primary astrocytes in 24-well plates and grow to confluence.

-

Pre-incubate the cells with KRH buffer with or without this compound for a specified time (e.g., 15-30 minutes).

-

Initiate the uptake by adding KRH buffer containing a known concentration of ³H-L-glutamate.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the amount of radioactivity in the cell lysates using a scintillation counter.

-

Data analysis: Compare the amount of ³H-L-glutamate taken up by astrocytes in the presence and absence of this compound to determine the extent of inhibition.

Conclusion

This compound is a powerful and selective pharmacological tool that has significantly advanced our understanding of astrocyte function. By specifically inhibiting the Kir4.1 channel, researchers can investigate the critical roles of astrocytes in potassium and glutamate homeostasis, and their subsequent impact on neuronal excitability and synaptic plasticity. The detailed experimental protocols provided in this guide offer a starting point for utilizing this compound to further unravel the complex and vital contributions of astrocytes to the physiology and pathology of the central nervous system. As research in this area continues, this compound will undoubtedly remain an essential component of the neuroscientist's toolkit.

References

- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary astrocyte culture [protocols.io]

- 3. Role of Kir4.1 Channels in Growth Control of Glia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and culturing of primary mouse astrocytes for the analysis of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sfn.org [sfn.org]

- 11. Amyloid‐β plaques affect astrocyte Kir4.1 protein expression but not function in the dentate gyrus of APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imaging extracellular potassium dynamics in brain tissue using a potassium-sensitive nanosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]

- 15. Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conditional Knock-Out of Kir4.1 Leads to Glial Membrane Depolarization, Inhibition of Potassium and Glutamate Uptake, and Enhanced Short-Term Synaptic Potentiation | Journal of Neuroscience [jneurosci.org]

The Kir4.1 Blocker VU0134992: A Technical Guide to its Effects on Renal Electrolyte Transport

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0134992 is a first-in-class, orally active small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10). This technical guide provides an in-depth analysis of the pharmacological properties of this compound and its consequential effects on renal electrolyte transport. The compound demonstrates selectivity for homomeric Kir4.1 channels over the heteromeric Kir4.1/5.1 channels, which are predominantly expressed on the basolateral membrane of the distal convoluted tubule (DCT) and cortical collecting duct (CCD). By inhibiting these channels, this compound induces a dose-dependent diuresis, natriuresis, and kaliuresis, highlighting its potential as a novel diuretic agent. This document details the quantitative data, experimental protocols, and underlying signaling pathways associated with the action of this compound.

Quantitative Pharmacological Data

The inhibitory effects of this compound on various Kir channels have been quantified through electrophysiological and ion flux assays. The data presented below summarizes the potency and selectivity of this compound.

Table 1: Inhibitory Potency of this compound on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology)

| Channel | IC50 (µM) at -120 mV | IC50 (µM) at +120 mV | Selectivity (Kir4.1 vs. Kir4.1/5.1) |

| Homomeric Kir4.1 | 0.97[1][2][3][4][5] | 1.2[1] | 9-fold at -120 mV[1][2][3][5] |

| Heteromeric Kir4.1/5.1 | 9.0[1][2][3][5] | 26.8[1] | 22-fold at +120 mV[1] |

Table 2: Selectivity Profile of this compound against a Panel of Kir Channels (Thallium Flux Assays)

| Channel | IC50 (µM) | Percent Inhibition at 30 µM |

| Kir4.1 | 5.2[1][2][5] | 100%[1][2][5] |

| Kir1.1 | >30 | No apparent activity[1] |

| Kir2.1 | >30 | No apparent activity[1] |

| Kir2.2 | >30 | No apparent activity[1] |

| Kir2.3 | Weakly active | 73%[1] |

| Kir3.1/3.2 | 2.5[1][2][5] | 92%[1][2][5] |

| Kir3.1/3.4 | 3.1[1][2][5] | 92%[1][2][5] |

| Kir4.2 | 8.1[1][2][5] | 100%[1][2][5] |

| Kir6.2/SUR1 | Weakly active | 12%[1] |

| Kir7.1 | Weakly active | 15%[1] |

Table 3: In Vivo Effects of Oral this compound Administration in Rats

| Dosage (mg/kg) | Effect |

| 50-100 | Statistically significant increase in urinary Na+ and K+ excretion[2] |

| Dose-dependent | Diuresis, natriuresis, and kaliuresis[1][6][7] |

Experimental Protocols

The following sections provide an overview of the key methodologies used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To determine the inhibitory concentration (IC50) of this compound on Kir4.1 and Kir4.1/5.1 channels.

-

Cell Line: Human Embryonic Kidney (HEK-293T) cells transfected with the appropriate Kir channel subunits.[8]

-

Procedure:

-

Cells were cultured on coverslips and whole-cell recordings were obtained using a patch-clamp amplifier.

-

The external solution contained (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with KOH.

-

The internal (pipette) solution contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with KOH.

-

Currents were evoked by voltage steps.

-

This compound was applied to the bath solution at varying concentrations to determine the dose-dependent inhibition of the Kir currents.

-

Thallium (Tl+) Flux Assays

-

Objective: To screen for small-molecule modulators of Kir channels and to determine the selectivity profile of this compound.

-

Principle: This fluorescence-based assay uses the permeability of Kir channels to Tl+ ions. Tl+ influx is detected by a Tl+-sensitive fluorescent dye.

-

Procedure:

-

HEK-293 cells stably expressing the Kir channel of interest were plated in 384-well plates.

-

Cells were loaded with a Tl+-sensitive fluorescent dye.

-

A baseline fluorescence was measured.

-

This compound at various concentrations was added to the wells.

-

A Tl+-containing solution was added to initiate the influx.

-

The change in fluorescence, corresponding to Tl+ influx, was measured over time. The rate of fluorescence increase is proportional to channel activity.

-

In Vivo Renal Function Studies in Rats

-

Objective: To assess the diuretic, natriuretic, and kaliuretic effects of this compound in a living organism.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Rats were administered this compound via oral gavage at various doses.

-

Animals were placed in metabolic cages for urine collection over a specified time period.

-

Urine volume was measured to assess diuresis.

-

Urine samples were analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer to determine natriuretic and kaliuretic effects.

-

Signaling Pathways and Mechanisms of Action

The diuretic effect of this compound is a direct consequence of its inhibition of Kir4.1-containing channels in the distal nephron. The following diagrams illustrate the proposed mechanism.

References

- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Potassium Channel | TargetMol [targetmol.com]

- 8. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of KCNJ10 by VU0134992: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inwardly rectifying potassium (Kir) channel KCNJ10, also known as Kir4.1, is a critical protein involved in potassium homeostasis in various tissues, including the central nervous system, the inner ear, and the kidney.[1][2] Its dysfunction is associated with several pathological conditions, most notably the EAST/SeSAME syndrome, which is characterized by epilepsy, ataxia, sensorineural deafness, and a renal salt-wasting tubulopathy.[1][3] The physiological importance of KCNJ10 has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of VU0134992, a potent and selective inhibitor of the KCNJ10 channel. We will delve into its pharmacological properties, mechanism of action, the experimental protocols used for its characterization, and the downstream consequences of KCNJ10 inhibition.

Pharmacological Profile of this compound

This compound was identified through a high-throughput screen as a small-molecule inhibitor of KCNJ10.[4][5] Its inhibitory activity has been characterized using various electrophysiological and cell-based assays.

Potency and Selectivity

The potency of this compound against KCNJ10 has been determined through whole-cell patch-clamp electrophysiology, revealing an IC50 value of 0.97 µM.[4][6] The compound exhibits notable selectivity for the homomeric KCNJ10 channel over the heteromeric KCNJ10/KCNJ16 (Kir4.1/Kir5.1) channel, with a 9-fold higher potency for the former.[4][6] Further selectivity profiling using thallium flux assays has demonstrated that this compound is over 30-fold selective for KCNJ10 compared to Kir1.1, Kir2.1, and Kir2.2.[4][5] However, it displays similar activity against Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[4][6]

Table 1: Inhibitory Potency (IC50) of this compound against KCNJ10 and other Kir Channels

| Channel | Assay Type | IC50 (µM) | Reference |

| KCNJ10 (Kir4.1) | Whole-cell patch clamp | 0.97 | [4][6] |

| KCNJ10/KCNJ16 (Kir4.1/5.1) | Whole-cell patch clamp | 9.0 | [4][6] |

| Kir3.1/3.2 | Thallium flux | 2.5 | [5][6] |

| Kir3.1/3.4 | Thallium flux | 3.1 | [5][6] |

| Kir4.2 | Thallium flux | 8.1 | [5][6] |

Table 2: Selectivity Profile of this compound from Thallium Flux Assays

| Channel | Activity | Reference |

| Kir1.1 | >30-fold selective for Kir4.1 | [4][5] |

| Kir2.1 | >30-fold selective for Kir4.1 | [4][5] |

| Kir2.2 | >30-fold selective for Kir4.1 | [4][5] |

| Kir2.3 | Weakly active | [4][5] |

| Kir6.2/SUR1 | Weakly active | [4][5] |

| Kir7.1 | Weakly active | [4][5] |

Mechanism of Action

This compound acts as a pore blocker of the KCNJ10 channel.[4][7] This mechanism was elucidated through a combination of molecular modeling, site-directed mutagenesis, and patch-clamp electrophysiology.[4][5] Studies have identified two critical amino acid residues within the channel's pore-lining region, glutamate 158 (E158) and isoleucine 159 (I159), as essential for the binding of this compound and subsequent channel inhibition.[4][7]

Mechanism of this compound Action.

Experimental Protocols

The characterization of this compound and its effects on KCNJ10 has relied on several key experimental techniques.

High-Throughput Screening: Thallium Flux Assay

This assay is a fluorescent-based method used for high-throughput screening of ion channel modulators. It utilizes the fact that thallium ions (Tl+) can permeate potassium channels and that specific fluorescent dyes, such as FluxOR™ and FluoZin-2, exhibit increased fluorescence upon binding to Tl+.[4][5][8]

Protocol Outline:

-

Cell Plating: Seed cells stably expressing the KCNJ10 channel (e.g., HEK293 cells) into 384-well microplates and incubate overnight.[4][9]

-

Dye Loading: Remove the cell culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye. Incubate for approximately 60-90 minutes at room temperature.[5]

-

Compound Addition: Add test compounds (like this compound) or control solutions to the wells and incubate for a defined period (e.g., 20 minutes) to allow for interaction with the channel.[4]

-

Thallium Stimulation and Detection: Use a kinetic plate reader to measure baseline fluorescence. Add a stimulus buffer containing Tl+ to initiate ion flux through the KCNJ10 channels.[5]

-

Data Analysis: Continuously record the fluorescence signal. An inhibition of the Tl+ flux, and thus a decrease in the rate of fluorescence increase, indicates a blocking effect of the compound on the channel.

Thallium Flux Assay Workflow.

Electrophysiology: Whole-Cell Patch Clamp

Whole-cell patch-clamp is a gold-standard electrophysiological technique for studying ion channel function with high resolution. It allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell.[2][6][10]

Protocol Outline:

-

Cell Preparation: Culture cells expressing KCNJ10 on coverslips.

-

Solution Preparation: Prepare an external solution (artificial cerebrospinal fluid - aCSF) and an internal solution (to mimic the intracellular environment) with appropriate ionic compositions.[10][11]

-

Pipette Fabrication: Pull glass micropipettes to a desired resistance (typically 3-7 MΩ).[10]

-

Recording:

-

Fill a micropipette with the internal solution and mount it on the amplifier headstage.

-

Approach a cell under a microscope and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Apply a voltage protocol (e.g., voltage steps or ramps) to elicit KCNJ10 currents.[12]

-

Perfuse the cell with the external solution containing different concentrations of this compound to measure its inhibitory effect on the channel currents.[6]

-

Molecular Biology: Site-Directed Mutagenesis

This technique is used to introduce specific mutations into a DNA sequence, in this case, the gene encoding KCNJ10, to identify amino acid residues crucial for this compound binding.[13][14]

Protocol Outline:

-

Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., to change glutamate 158 to another amino acid).[14]

-

PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the KCNJ10 gene. This results in a linear, mutated plasmid.[15]

-

Template Digestion: Digest the parental, non-mutated plasmid template with a methylation-sensitive restriction enzyme, such as DpnI.[15]

-

Ligation and Transformation: Ligate the linear, mutated plasmid to form a circular plasmid and transform it into competent E. coli cells for propagation.[16]

-

Verification: Isolate the plasmid DNA from the transformed bacteria and sequence it to confirm the presence of the desired mutation.

-

Functional Analysis: Express the mutated KCNJ10 channel in a suitable cell line and perform whole-cell patch-clamp experiments to assess the effect of the mutation on the inhibitory activity of this compound.

Signaling Pathways and Downstream Effects of KCNJ10 Inhibition

The inhibition of KCNJ10 by this compound has significant downstream consequences in tissues where the channel is prominently expressed.

Renal Effects

In the kidney, KCNJ10 is located on the basolateral membrane of the distal convoluted tubule (DCT) and the cortical collecting duct.[1][17] It plays a crucial role in potassium recycling, which is essential for the function of the Na+/K+-ATPase and the maintenance of the electrochemical gradient for sodium reabsorption.[18][19]

Inhibition of KCNJ10 leads to a depolarization of the basolateral membrane. This has two major downstream effects:

-

Inhibition of the Na-Cl Cotransporter (NCC): The depolarization and subsequent increase in intracellular chloride concentration inhibit the WNK-SPAK signaling pathway, which is a key regulator of NCC activity. This leads to decreased sodium reabsorption in the DCT.[1][17]

-

Modulation of the Epithelial Na+ Channel (ENaC): While the primary effect is on NCC, disruption of KCNJ10 function can also lead to compensatory changes in ENaC expression in the collecting duct.[20]

The net effect of KCNJ10 inhibition in the kidney is diuresis, natriuresis (sodium excretion), and kaliuresis (potassium excretion), as observed in in vivo studies with this compound.[4][7]

KCNJ10 Inhibition Pathway in the Kidney.

Neurological Effects

In the brain, KCNJ10 is predominantly expressed in astrocytes and plays a vital role in potassium buffering and glutamate uptake from the synaptic cleft.[21][22] This function is critical for maintaining neuronal excitability.

Inhibition of astrocytic KCNJ10 has several downstream consequences:

-

Impaired Potassium and Glutamate Uptake: Reduced KCNJ10 activity leads to depolarization of the astrocyte membrane, which impairs the function of potassium and glutamate transporters. This results in an accumulation of potassium and glutamate in the extracellular space, leading to neuronal hyperexcitability.[22]

-

Activation of Signaling Pathways: Inhibition of KCNJ10 can activate the Ras/Raf/MEK/ERK signaling pathway in astrocytes.[7]

-

Increased BDNF Expression: A downstream effect of this pathway activation is an enhanced expression of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity and neuronal survival.[7][23]

These effects suggest that modulating KCNJ10 activity could have therapeutic potential in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

KCNJ10 Inhibition Pathway in Astrocytes.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the KCNJ10 potassium channel. Its well-characterized potency, selectivity, and mechanism of action, coupled with demonstrated in vivo activity, make it a lead compound for further investigation. The detailed experimental protocols and understanding of the downstream signaling pathways affected by KCNJ10 inhibition provided in this guide offer a solid foundation for researchers and drug development professionals interested in targeting this important ion channel for therapeutic benefit. Further research into the nuances of KCNJ10 pharmacology and its role in disease will undoubtedly pave the way for novel treatment strategies.

References

- 1. The expression, regulation, and function of Kir4.1 (Kcnj10) in the mammalian kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. KCNJ10 Gene: Function, Disorders, and Research [learn.mapmygenome.in]

- 4. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]

- 8. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel KCNJ10 Compound Heterozygous Mutations Causing EAST/SeSAME-Like Syndrome Compromise Potassium Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neb.com [neb.com]

- 15. static.igem.org [static.igem.org]

- 16. Site-Directed Mutagenesis [protocols.io]

- 17. The expression, regulation, and function of Kir4.1 (Kcnj10) in the mammalian kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Defects in KCNJ16 Cause a Novel Tubulopathy with Hypokalemia, Salt Wasting, Disturbed Acid-Base Homeostasis, and Sensorineural Deafness - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. KCNJ10 - Wikipedia [en.wikipedia.org]

- 22. Conditional Knock-Out of Kir4.1 Leads to Glial Membrane Depolarization, Inhibition of Potassium and Glutamate Uptake, and Enhanced Short-Term Synaptic Potentiation | Journal of Neuroscience [jneurosci.org]

- 23. Frontiers | Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis [frontiersin.org]

VU0134992: A Technical Guide for Investigating Spatial Potassium Buffering

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of VU0134992, a selective inhibitor of the Kir4.1 potassium channel. It is intended to serve as a comprehensive resource for researchers utilizing this pharmacological tool to investigate the physiological and pathophysiological roles of Kir4.1, particularly in the context of spatial potassium buffering in the central nervous system (CNS).

Introduction: Spatial Potassium Buffering and the Kir4.1 Channel

Spatial potassium buffering is a critical homeostatic process in the CNS, primarily carried out by astrocytes.[1] During neuronal activity, potassium ions (K+) are released into the extracellular space. An excessive accumulation of extracellular K+ can lead to neuronal depolarization, hyperexcitability, and pathological conditions such as epilepsy.[2][3]

Astrocytes regulate extracellular K+ levels by taking up excess ions and redistributing them through their extensive network, a process facilitated by inwardly rectifying potassium (Kir) channels.[1][4] The Kir4.1 channel, encoded by the KCNJ10 gene, is a key player in this mechanism.[4][5] Expressed predominantly in glial cells, Kir4.1 channels are largely responsible for the hyperpolarized resting membrane potential of astrocytes and their high potassium conductance, which are essential for efficient K+ uptake.[5]

The development of selective pharmacological modulators for Kir4.1 has been crucial for elucidating its functions. This compound is a potent and selective small-molecule inhibitor of the homomeric Kir4.1 channel, making it an invaluable tool for studying the consequences of acute Kir4.1 blockade.[6][7]

Core Compound Profile: this compound

This compound, with the chemical name 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, was identified through a high-throughput screen as a potent blocker of the Kir4.1 channel.[6][8]

Mechanism of Action

This compound acts as a pore blocker of the Kir4.1 channel.[9][10] Molecular modeling and site-directed mutagenesis studies have identified that it interacts with the pore-lining residues glutamate 158 (E158) and isoleucine 159 (I159) to obstruct the ion conduction pathway.[6][8]

Caption: Mechanism of this compound inhibition on the Kir4.1 channel pore.

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound have been characterized using whole-cell patch-clamp electrophysiology and thallium (Tl+) flux assays.[6]

Table 1: Potency of this compound on Kir4.1 Channels

| Channel Subtype | Assay Method | IC₅₀ (µM) | Reference Voltage |

|---|---|---|---|

| Homomeric Kir4.1 | Patch-Clamp | 0.97 | -120 mV |

| Kir4.1/Kir5.1 Heteromer | Patch-Clamp | 9.0 | -120 mV |

Data sourced from Kharade et al., 2018.[6]

Table 2: Selectivity Profile of this compound across Kir Channel Family (Tl+ Flux Assay)

| Channel | IC₅₀ (µM) | % Inhibition at 30 µM | Selectivity vs. Kir4.1 |

|---|---|---|---|

| Kir4.1 | 5.2 | 100% | - |

| Kir1.1 | >30 | No apparent activity | >30-fold |

| Kir2.1 | >30 | No apparent activity | >30-fold |

| Kir2.2 | >30 | No apparent activity | >30-fold |

| Kir2.3 | - | 73% (Partial) | Weakly active |

| Kir3.1/3.2 | 2.5 | 92% | Non-selective |

| Kir3.1/3.4 | 3.1 | 92% | Non-selective |

| Kir4.2 | 8.1 | 100% | Non-selective |

| Kir6.2/SUR1 | - | 12% (Partial) | Weakly active |

| Kir7.1 | - | 15% (Partial) | Weakly active |

Data sourced from Kharade et al., 2018 and MedChemExpress.[6][9][10] Note that this compound shows similar activity towards Kir3.x and Kir4.2 channels.

Role in Spatial Potassium Buffering Signaling

Kir4.1 channels are integral to the process of clearing excess potassium from the synaptic cleft, thereby maintaining neuronal excitability.

Caption: Role of astrocytic Kir4.1 in spatial potassium buffering.

Experimental Protocols

Accurate and reproducible experimental design is paramount when using this compound. Below are detailed methodologies for key assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel currents and the effects of pharmacological agents.

Objective: To measure Kir4.1 currents in a heterologous expression system and quantify inhibition by this compound.

Methodology:

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in appropriate media.

-

Transfect cells with a vector containing the human Kir4.1 subunit cDNA using a suitable transfection reagent (e.g., Lipofectamine).[11][12] Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

-

Allow 24-48 hours for channel expression post-transfection.

-

-

Solutions:

-

External Solution (ACSF): (in mM) 127 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 25 D-glucose. Saturate with 95% O₂/5% CO₂.[13]

-

Internal (Pipette) Solution: (in mM) 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.

-

-

Recording:

-

Obtain whole-cell patch-clamp recordings from transfected cells.

-

Hold the cell membrane potential at -75 mV.

-

Apply a series of voltage steps, for example, from -120 mV to +120 mV in 20 mV increments for 200 ms, to elicit Kir4.1 currents.[11]

-

Establish a stable baseline recording of the Kir4.1 current.

-

-

Compound Application:

-

Prepare stock solutions of this compound in DMSO.[14]

-

Dilute the stock solution in the external solution to achieve the desired final concentrations.

-

Apply different concentrations of this compound to the cell via a perfusion system to generate a concentration-response curve.

-

-

Data Analysis:

-

Measure the peak inward current amplitude at a negative potential (e.g., -120 mV) before and after compound application.

-

Calculate the percentage of inhibition for each concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

-

Barium chloride (BaCl₂, ~100 µM - 2 mM) can be used as a positive control to confirm the recorded currents are from Kir channels.[11][13]

-

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Thallium Flux Assay

This fluorescence-based assay is a higher-throughput method to assess Kir channel activity and is suitable for screening and selectivity profiling.

Objective: To determine the potency and selectivity of this compound by measuring the influx of Tl+ (a K+ surrogate) through Kir channels.

Methodology:

-

Cell Line: Use a cell line stably expressing the Kir channel of interest (e.g., Kir4.1).

-

Cell Plating: Plate cells in 96- or 384-well plates and grow to confluence.

-

Dye Loading: Load cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

-

Compound Incubation: Add this compound at various concentrations to the wells and incubate.

-

Thallium Stimulation: Use an automated liquid handler to add a stimulus buffer containing Tl+.

-

Fluorescence Reading: Measure the change in fluorescence over time using a fluorescence plate reader. Tl+ influx through active channels quenches the dye's fluorescence.

-

Data Analysis: Calculate the rate of fluorescence change to determine channel activity. Plot the concentration-response curve to determine the IC₅₀. Repeat the assay for a panel of different Kir channels to establish the selectivity profile.[9][10]

In Vivo Administration Protocol

This compound has been shown to be orally active in animal models.

Objective: To investigate the physiological effects of Kir4.1 inhibition in vivo.

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Formulation: Prepare a vehicle solution for oral administration. A common formulation might include DMSO, PEG300, Tween 80, and saline.[14]

-

Administration: Administer this compound via oral gavage at desired doses (e.g., 50-100 mg/kg).[9][10]

-

Sample Collection: For renal studies, house animals in metabolic cages to collect urine. Measure urine volume, Na+, and K+ excretion over a specified time course.

-

Data Analysis: Compare the physiological parameters (e.g., urine output, electrolyte excretion) between vehicle-treated and this compound-treated groups using appropriate statistical tests.[9][10]

Limitations and Considerations

While this compound is a powerful tool, researchers should be aware of its limitations:

-

Moderate Potency: With an IC₅₀ in the high nanomolar to low micromolar range (~1 µM), relatively high concentrations may be needed for complete channel block.[7]

-

Off-Target Activity: As shown in Table 2, this compound is not completely selective for Kir4.1 and shows similar potency for Kir3.x and Kir4.2 channels.[6][9][10] This should be considered when interpreting data, and appropriate control experiments should be performed.

-

CNS Penetrance: The compound has been noted to have poor CNS penetrance, which may limit its utility for in vivo studies of central neurological disorders.[7]

Conclusion

This compound is the first subtype-preferring inhibitor of the Kir4.1 potassium channel.[9][10] Its characterization has provided a valuable pharmacological probe for the acute inhibition of Kir4.1 function. By enabling the detailed study of spatial potassium buffering, this compound helps to bridge the gap between genetic models of Kir4.1 loss-of-function and the dynamic regulation of this crucial channel in health and disease. Careful consideration of its selectivity profile and experimental application will ensure its effective use in advancing our understanding of glial biology and neuroscience.